

Technical Guide: Certificate of Analysis for Troxerutin-d12

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Compound of Interest

Compound Name: Troxerutin-d12

Cat. No.: B15354207

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This technical guide provides a comprehensive overview of the analytical data and quality control methodologies associated with **Troxerutin-d12**, a deuterated form of Troxerutin. The information is compiled for researchers, scientists, and professionals in drug development who require a detailed understanding of the quality and characterization of this stable isotope-labeled compound.

Compound Identification and Specifications

Troxerutin-d12 is a labeled analog of Troxerutin, used in various research applications, including pharmacokinetic and metabolic studies. The following tables summarize its key chemical and physical properties as typically reported on a Certificate of Analysis.

Table 1: General Information

Parameter	Value
Compound Name	Troxerutin-d12
Synonyms	3',4',7-Tris(hydroxyethyl)rutin-d12, Venoruton P4-d12, Trioxyethylrutin-d12[1]
Unlabeled CAS No.	7085-55-4[2][3]
Labeled CAS No.	Not Available (NA)[1][4]
Product Format	Neat solid[5][6]

Table 2: Chemical and Physical Data

Parameter	Value	Source
Molecular Formula	C ₃₃ H ₃₀ D ₁₂ O ₁₉	[1][2][4]
Molecular Weight	754.75 g/mol	[1][2][4]
Accurate Mass	754.307	[7]
Purity	>85%	[5][7]
Appearance	Light yellow to yellow solid (typical)	[3]
Storage Conditions	2-8°C Refrigerator	[1]

Quality Control and Analytical Methodologies

The quality and purity of **Troxerutin-d12** are typically assessed using a range of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method cited for purity determination.[6][7] While specific column and mobile phase details are proprietary to the manufacturer, a general protocol can be outlined.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Troxerutin-d12** by separating it from any impurities.

Experimental Protocol:

- **System Preparation:** An HPLC system equipped with a UV-Vis detector is used. The system is equilibrated with the mobile phase to ensure a stable baseline.
- **Sample Preparation:** A standard solution of **Troxerutin-d12** is prepared by accurately weighing and dissolving the material in a suitable solvent, such as methanol or a mixture of methanol and water. The solution is then filtered through a 0.45 µm filter to remove any particulate matter.

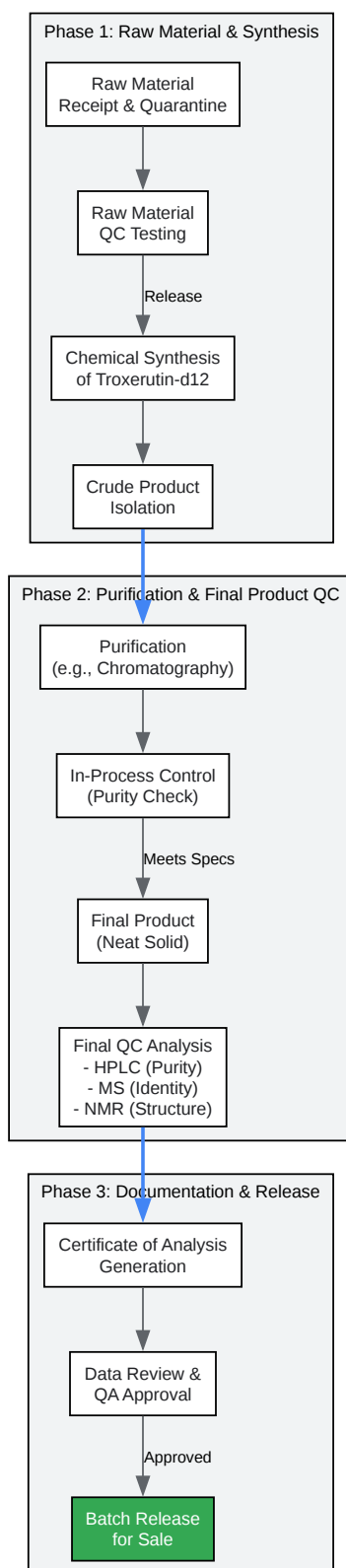
- Chromatographic Conditions (Typical):
 - Column: A reverse-phase C18 column is commonly used for flavonoid analysis.
 - Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A standard flow rate of 1.0 mL/min is often used.
 - Detection: The eluent is monitored at a wavelength where Troxerutin exhibits maximum absorbance.
 - Injection Volume: A small volume (e.g., 10 µL) of the sample solution is injected into the system.
- Data Analysis: The area of the **Troxerutin-d12** peak is compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.

Identity Confirmation

Identity is confirmed through methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS would confirm the molecular weight of 754.75, while ¹H NMR would be consistent with the structure of Troxerutin, accounting for the deuterium labeling.[\[3\]](#)[\[8\]](#)

Visualized Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the release of a batch of **Troxerutin-d12**.



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Caption: Quality Control Workflow for **Troxerutin-d12** Production.

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